![molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0](/img/structure/B1584507.png)
Methyl trifluoroacetate
Overview
Description
Methyl trifluoroacetate (MTFA) is a chemical compound with the molecular formula C3H3F3O2 . It is used as a reagent for trifluoroacetylation of amines and amino acids . It is also a valuable trifluoromethylating reagent for substituting aromatic or heteroaromatic iodides and bromides .
Synthesis Analysis
MTFA can be synthesized from trifluoroacetic acid and methanol . The reaction involves mixing methanol and trifluoroacetic acid, adding concentrated sulfuric acid, and then performing high-efficiency distillation .
Molecular Structure Analysis
The molecular structure of MTFA consists of a methyl group (CH3) attached to a trifluoroacetate group (CF3COO) . The trifluoroacetate group contains a carbonyl group (C=O) and a trifluoromethyl group (CF3), which is attached to the carbonyl carbon .
Physical And Chemical Properties Analysis
MTFA is a liquid at room temperature with a density of 1.3±0.1 g/cm3 . It has a boiling point of 40.2±3.0 °C at 760 mmHg and a vapor pressure of 426.7±0.1 mmHg at 25°C . The flash point of MTFA is -7.2±0.0 °C .
Scientific Research Applications
Trifluoromethylation of Aromatic Compounds
MTFA is utilized as a trifluoromethylating agent, particularly for substituting aromatic and heteroaromatic iodides and bromides. This application is crucial in the synthesis of compounds where the introduction of a trifluoromethyl group can significantly alter the chemical and physical properties of the molecule .
N-Acylation of Amino Acids
In the presence of 1,1,3,3-Tetramethylguanidine, MTFA is used for the N-acylation of amino acids. This process is important for modifying the structure of amino acids, which can have implications in the development of pharmaceuticals and the study of proteins .
Intermediate in Chemical Synthesis
MTFA serves as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals. Its role as an intermediate allows for the creation of more complex molecules that are used in drug development and crop protection .
Trifluoroacetylation of Amines
MTFA is employed for the trifluoroacetylation of amines under mild conditions. This reaction is used to introduce trifluoroacetyl groups into amines, which can be a key step in synthesizing certain pharmaceuticals .
Adsorption Studies
The adsorption behavior of MTFA on amorphous silica has been investigated, providing insights into surface chemistry and potential applications in catalysis and material science .
Mass Spectrometry Analysis
MTFA has been studied for its fragmentation mechanism in mass spectrometry, particularly for the generation of metastable ions. Understanding this mechanism is essential for accurate mass spectrometric analysis in various research applications .
Gas Phase Thermochemistry
Research into the gas phase thermochemistry of MTFA has provided valuable data on its thermodynamic properties. This information is vital for scientists and engineers who work with the compound in high-temperature environments .
Safety And Hazards
MTFA is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, dry chemical, or foam should be used for extinction .
Future Directions
MTFA has been used as a reagent in various chemical reactions, including trifluoroacetylation of amines and amino acids . It has also been used in the oxidation of methane to MTFA mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . Future research may explore other potential applications of MTFA in chemical reactions.
properties
IUPAC Name |
methyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNZNXAVJHNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059988 | |
Record name | Methyl trifluoroacetate | |
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Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl trifluoroacetate | |
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Vapor Pressure |
538.0 [mmHg] | |
Record name | Methyl trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21148 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl trifluoroacetate | |
CAS RN |
431-47-0 | |
Record name | Methyl trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431470 | |
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Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |
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Record name | Methyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl trifluoroacetate?
A1: The molecular formula of methyl trifluoroacetate is C3H3F3O2, and its molecular weight is 142.03 g/mol. []
Q2: What spectroscopic techniques have been used to characterize methyl trifluoroacetate?
A2: Several spectroscopic techniques have been employed, including gas electron diffraction (GED) [], microwave spectroscopy (MW) [, ], infrared (IR) spectroscopy [, ], and Raman spectroscopy []. These techniques have provided insights into its molecular structure, vibrational frequencies, and rotational constants.
Q3: What is the preferred conformation of methyl trifluoroacetate in the gas phase?
A3: Both GED and MW studies, corroborated by quantum chemical calculations, have determined the preferred conformation of methyl trifluoroacetate in the gas phase to be anti, where the dihedral angle (CCOC) is 180°. [, ] This indicates that the CF3 group is oriented opposite to the CH3 group across the C(O)O bond.
Q4: Is methyl trifluoroacetate stable under the catalytic conditions used for methane oxidation?
A4: Yes, research has shown that methyl trifluoroacetate remains stable under the catalytic conditions employed for methane oxidation, preventing the formation of overoxidized products. []
Q5: Can methyl trifluoroacetate be synthesized directly from methane?
A5: Yes, various catalytic methods have been explored for the direct conversion of methane to methyl trifluoroacetate. These methods often utilize transition metal catalysts, like cobalt [, , , , ], copper [, , ], or palladium [], in the presence of oxidants like dioxygen [, , , , , ] or potassium persulfate. [, ]
Q6: What is the role of trifluoroacetic acid in the catalytic oxidation of methane to methyl trifluoroacetate?
A6: Trifluoroacetic acid (TFA) serves as both a solvent and a reactant in this transformation. It provides the trifluoroacetyl group for the esterification of methane and facilitates the catalytic activity of metal salts by increasing their solubility. [, , ]
Q7: Are there alternative methods for methyl trifluoroacetate synthesis besides direct methane oxidation?
A7: Yes, one method involves the reaction of aryl or heteroaryl Grignard reagents with methyl trifluoroacetate, offering a transition metal-free route to synthesize aryl and heteroaryl trifluoromethyl ketones. []
Q8: Have computational methods been used to study methyl trifluoroacetate?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of methyl trifluoroacetate, such as its molecular structure, conformational preferences, vibrational frequencies [, ], and reaction mechanisms. [, ]
Q9: How have computational studies contributed to understanding the mechanism of methane oxidation to methyl trifluoroacetate?
A9: DFT calculations have helped elucidate the role of specific intermediates and transition states in the catalytic cycle, providing insights into the reaction pathway and factors influencing selectivity. [, ]
Q10: What is known about the thermal stability of methyl trifluoroacetate?
A10: Methyl trifluoroacetate exhibits higher thermal stability compared to fluorinated esters with β-hydrogens. [] Its decomposition occurs at significantly higher temperatures, primarily through a heterogeneous radical chain mechanism. [] This highlights the influence of molecular structure, specifically the absence of β-hydrogens, on its thermal stability.
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